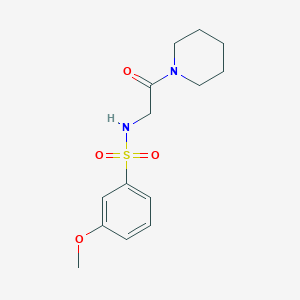

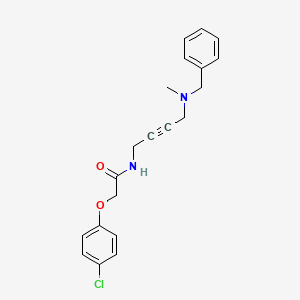

3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide, also known as MPB, is a sulfonamide derivative that has been gaining attention in scientific research due to its potential therapeutic effects. MPB has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Cognitive Enhancing Properties

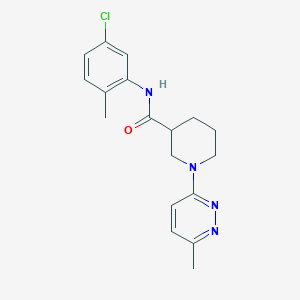

One significant application of this compound is found in the area of cognitive enhancement. The research on SB-399885, a compound structurally similar to 3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide, indicates its potential in improving cognitive functions. This compound is a selective 5-HT6 receptor antagonist with demonstrated effectiveness in reversing scopolamine-induced deficits in rat models, particularly in novel object recognition tasks. Furthermore, it has shown promising results in reversing age-related deficits in water maze spatial learning tasks in aged rats, highlighting its potential utility in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Prevention of Vasospasm in Subarachnoid Hemorrhage

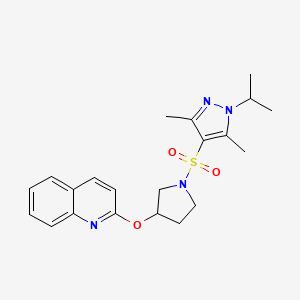

The compound has been studied for its potential in preventing vasospasm following subarachnoid hemorrhage, a serious complication that can lead to brain damage or death. Studies on endothelin receptor antagonists structurally related to 3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide demonstrate their effectiveness in reducing the constriction of blood vessels when administered orally. This finding is significant in exploring new treatments for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Antiproliferative Activity

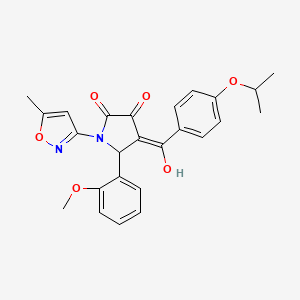

Research has also explored the antiproliferative activity of compounds similar to 3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, for example, have been synthesized and tested for their antiproliferative activity against various tumor cell lines. These studies have identified compounds with significant activity against specific cancer cells, suggesting their potential as lead agents in the development of new anticancer drugs (Motavallizadeh et al., 2014).

Antimicrobial and Antifungal Properties

There is also evidence of antimicrobial and antifungal properties in compounds related to 3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide. Studies have synthesized novel compounds showing potent activity against various fungi and bacteria, indicating their potential application in treating infectious diseases (Gupta & Halve, 2015).

Propiedades

IUPAC Name |

3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-12-6-5-7-13(10-12)21(18,19)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHQSZZMMJHCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride](/img/structure/B2861399.png)

![5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2861402.png)

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)

![6-(2-Methoxy-5-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)